molecular formula C35H38O6 B013725 methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside CAS No. 17791-37-6

methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

Cat. No.: B013725
CAS No.: 17791-37-6
M. Wt: 554.7 g/mol
InChI Key: IXEBJCKOMVGYKP-KJQSSVQNSA-N
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Description

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various glucosyl derivatives .

Biochemical Analysis

Biochemical Properties

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of glycosidic bonds, which are essential in the formation of oligosaccharides and polysaccharides. Additionally, the compound can act as a substrate for nucleophilic addition reactions, further expanding its utility in biochemical synthesis .

Cellular Effects

This compound influences cellular processes by participating in the formation of glycosidic bonds, which are vital for cell membrane integrity and function. It has been observed to affect cell signaling pathways by modulating the activity of glycosylated proteins and enzymes. This modulation can lead to changes in gene expression and cellular metabolism, impacting various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. The compound binds to the active site of these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This binding interaction is essential for the formation of glycosidic bonds, which are crucial for the structural and functional integrity of glycoproteins and glycolipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can maintain its activity in vitro, but its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to facilitate glycosylation processes without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as disruptions in cellular metabolism and function. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases, which catalyze the transfer of glycosyl groups to various acceptor molecules. This interaction is crucial for the synthesis of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can participate in glycosylation processes. The compound’s distribution is influenced by its affinity for these transporters and binding proteins, affecting its accumulation and activity within cells .

Subcellular Localization

This compound is localized to specific subcellular compartments, primarily the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The compound’s activity is influenced by its localization, as it interacts with enzymes and proteins involved in glycosylation within these compartments. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside typically involves the benzylation of methyl alpha-D-glucopyranoside. The process includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl protecting groups stabilize the molecule, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyltransferases and other enzymes involved in glycosylation pathways, facilitating the transfer of glycosyl moieties to target molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is unique due to its complete benzyl protection, which provides stability and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJCKOMVGYKP-KJQSSVQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445588
Record name methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17791-37-6
Record name Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17791-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)
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